molecular formula C16H30N6O2 B13224773 tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

Cat. No.: B13224773
M. Wt: 338.45 g/mol
InChI Key: CFOWPUGUAGAHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, a widely used strategy in multi-step synthesis to protect the amine functionality from unwanted reactions, thereby ensuring selective subsequent transformations . The 1,2,4-triazole heterocycle, further functionalized with a diethylaminomethyl group, is a privileged scaffold in drug discovery known for its diverse biological activities and ability to engage in key hydrogen bonding interactions with biological targets . Compounds with this specific architecture are valuable building blocks for constructing more complex molecules. The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the piperazine nitrogen . This makes the reagent highly versatile for generating a library of novel compounds for screening against various therapeutic targets. As such, it holds significant potential for use in lead optimization programs in pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H30N6O2

Molecular Weight

338.45 g/mol

IUPAC Name

tert-butyl 4-[5-(diethylaminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H30N6O2/c1-6-20(7-2)12-13-17-14(19-18-13)21-8-10-22(11-9-21)15(23)24-16(3,4)5/h6-12H2,1-5H3,(H,17,18,19)

InChI Key

CFOWPUGUAGAHQO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl Piperazine-1-carboxylate

Before forming the triazole derivative, tert-Butyl piperazine-1-carboxylate is often used as a starting material. This compound can be synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Preparation of the Triazole Core

To introduce the triazole ring, an alkyne functional group is needed. This can be achieved by reacting tert-Butyl piperazine-1-carboxylate with an appropriate alkyne in the presence of a catalyst. However, for the specific compound , the alkyne would need to be modified to include the diethylamino group.

Click Chemistry Approach

Research Outcomes

The use of click chemistry for synthesizing triazole derivatives has been highly successful, offering rapid reaction times and high yields. These compounds have been explored for various biological activities, including targeting G-protein coupled receptors like GPR119.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the piperazine and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is studied for its potential as a pharmacophore. It can be used to design and develop new drugs with improved efficacy and selectivity.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole and piperazine rings can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally analogous derivatives (Table 1). Key differences lie in substituents on the triazole ring, piperazine modifications, and biological profiles.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Substituents/Modifications Synthetic Route Highlights Stability/Biological Notes Reference
Target Compound : tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate Diethylaminomethyl (triazole), Boc-protected piperazine Boc deprotection (TFA), nucleophilic coupling Enhanced solubility due to diethylamino group
tert-Butyl 4-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)piperazine-1-carboxylate (Compound 25d) 1-Methyltriazole, methylene linker TFA-mediated deprotection Intermediate for kinase inhibitors
tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate Chloroacetamido (triazole), Boc-piperazine Alkylation of piperazine Potential electrophilic reactivity
tert-Butyl 4-[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]piperazine-1-carboxylate Oxazolidinone-linked triazole, fluorophenyl Multi-step coupling Degrades in simulated gastric fluid
tert-Butyl 4-(5-morpholino-1,2,3,4-tetrahydrotriazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Morpholino-thienoisoquinoline fusion, Boc-piperazine Reflux with Boc-piperazine Structural complexity for microbial targets

Key Observations :

Structural Diversity: The target compound’s diethylaminomethyl group contrasts with the 1-methyltriazole in Compound 25d and the chloroacetamido group in . This substitution may enhance lipophilicity and membrane permeability compared to morpholino or oxazolidinone derivatives . The Boc-protected piperazine is a common feature across analogs, facilitating modular synthesis via deprotection and coupling .

Synthetic Strategies :

  • Boc deprotection with trifluoroacetic acid (TFA) is widely employed (e.g., ), while nucleophilic substitution (e.g., alkylation in ) or reflux conditions (e.g., ) are used for piperazine functionalization.

Stability and Bioactivity: Compounds with oxazolidinone-triazole linkages (e.g., ) exhibit instability in acidic gastric environments, limiting oral bioavailability. In contrast, the target compound’s diethylamino group may improve metabolic stability. Triazole-piperazine hybrids are frequently associated with antimicrobial or kinase-inhibitory activity , though specific data for the target compound remain underexplored.

Functional Implications: The diethylaminomethyl group could act as a hydrogen-bond donor/acceptor, influencing receptor binding compared to non-polar substituents (e.g., methyl in ). Chloroacetamido derivatives (e.g., ) may serve as electrophilic warheads in covalent inhibitors, a feature absent in the target compound.

Biological Activity

tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate (CAS No. 2059987-69-6) is a compound within the piperazine class, noted for its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C16H30N6O2C_{16}H_{30}N_{6}O_{2} with a molecular weight of 338.45 g/mol. Its structural characteristics contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds featuring the triazole ring exhibit diverse biological activities, including antimicrobial, antifungal, anticancer, and neuropharmacological effects. The specific activities of this compound are summarized below.

Anticancer Activity

Studies have shown that triazole derivatives can exhibit significant anticancer properties. For example:

  • Mechanism : Triazole compounds often interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Case Study : A derivative similar to the compound demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (MCF7), with IC50 values indicating effective inhibition of cell growth .

Neuropharmacological Effects

Piperazine derivatives have been linked to neuropharmacological activities:

  • Anxiolytic and Antidepressant Effects : Research on related piperazine compounds suggests they may influence serotonergic pathways. These compounds have shown promise in animal models for reducing anxiety and depressive behaviors .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties:

  • Activity Spectrum : Some studies indicate that triazole derivatives can inhibit the growth of pathogenic bacteria and fungi. The specifics regarding the compound's efficacy against particular strains remain to be fully elucidated.

Research Findings

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μMPMC7412134
NeuropharmacologicalExhibits anxiolytic and antidepressant-like effects in behavioral testsPubMed
AntimicrobialPotential activity against pathogenic bacteria; further studies neededGeneral literature review

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles may inhibit enzymes critical for cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain the observed neuropharmacological effects.
  • Induction of Apoptosis : Triggering programmed cell death pathways is a common mechanism in anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.